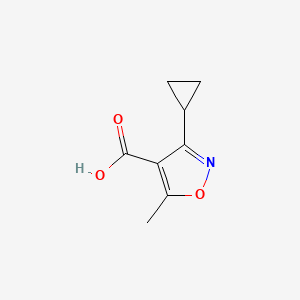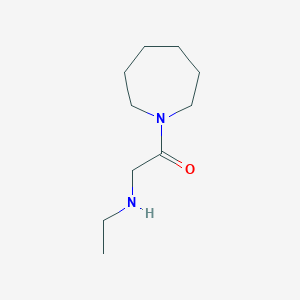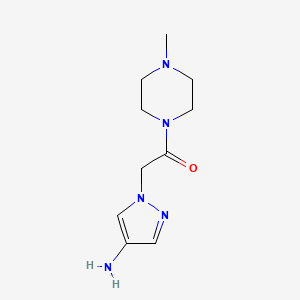![molecular formula C9H10N2O3 B1517085 2-[(3-Hydroxyphenyl)formamido]acetamide CAS No. 1019353-72-0](/img/structure/B1517085.png)
2-[(3-Hydroxyphenyl)formamido]acetamide
Overview
Description
2-[(3-Hydroxyphenyl)formamido]acetamide, also known as HFAA, is an organic compound with a molecular formula of C9H10N2O3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-3-hydroxybenzamide .
Molecular Structure Analysis
The InChI code for 2-[(3-Hydroxyphenyl)formamido]acetamide is 1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[(3-Hydroxyphenyl)formamido]acetamide is a powder that is stored at room temperature .Scientific Research Applications
Ecotoxicity and Degradation Studies
- A study on the degradation by-products of acetaminophen in aqueous media revealed the formation of toxic sub-products like 2-hydroxy-4-(N-acetyl) aminophenol during the electrochemical treatment. This process led to the conversion of eco-toxic and bio-refractory properties of the initial molecule into non-toxic compounds after treatment, demonstrating a relationship between the degradation pathway and the global toxicity evolution of the solution (Le et al., 2017).
Pharmaceutical Analysis and Synthesis
- Research on the aqueous chlorination of atenolol, a drug, resulted in the production of 2-(4-(3-formamido-2-hydroxypropoxy)phenyl) acetamide among other products. These chlorinated products showed phytotoxic activity, illustrating the importance of understanding the chemical reactions of pharmaceuticals in water treatment processes (DellaGreca et al., 2009).
Photocatalytic Performance
- A study on carbon atom self-doped g-C3 N4 or nitrogen vacancy-modified g-C3 N4 found that the structures, which involved acetamide, showed remarkably improved visible-light photocatalytic performance in the oxidation of emerging organic pollutants. This highlights the role of acetamide-based compounds in enhancing photocatalytic redox performance (Zhang et al., 2023).
Chemoselective Acetylation in Drug Synthesis
- The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied as part of the synthesis process for antimalarial drugs. This research provides insight into the synthesis methods of related compounds (Magadum & Yadav, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAZFGTELTCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Hydroxyphenyl)formamido]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)









![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)